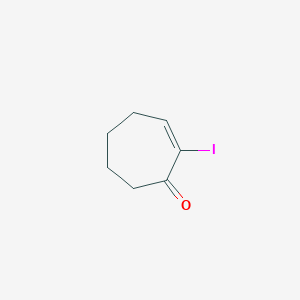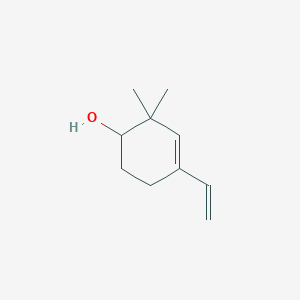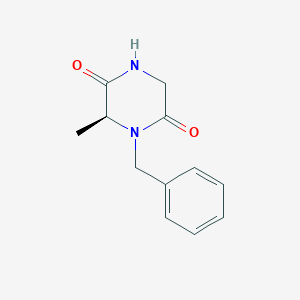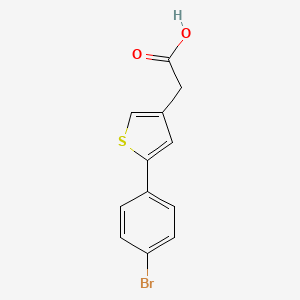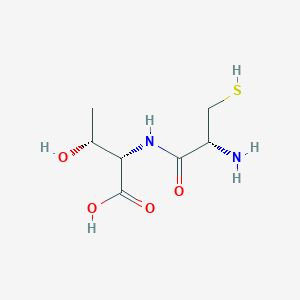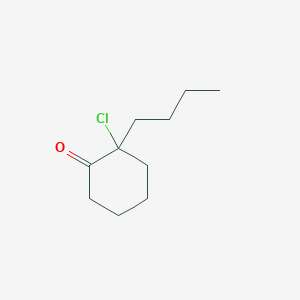
(2S,3R)-2-phenyl-3-propan-2-ylaziridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3R)-2-phenyl-3-propan-2-ylaziridine is a chiral aziridine compound characterized by its unique three-membered ring structure containing a nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-phenyl-3-propan-2-ylaziridine typically involves the enantioselective aziridination of alkenes. One common method is the reaction of a chiral amine with an alkene in the presence of a suitable oxidant. For example, the reaction of (S)-2-phenylpropan-2-amine with an alkene under oxidative conditions can yield the desired aziridine with high enantioselectivity .
Industrial Production Methods
Industrial production of this compound often involves the use of chiral catalysts to ensure high enantioselectivity. The process typically includes the use of transition metal catalysts, such as rhodium or copper complexes, which facilitate the aziridination reaction under mild conditions .
化学反応の分析
Types of Reactions
(2S,3R)-2-phenyl-3-propan-2-ylaziridine undergoes various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form oxaziridines or other nitrogen-containing heterocycles.
Reduction: Reduction of the aziridine ring can lead to the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to the formation of substituted aziridines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (mCPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Oxaziridines and other nitrogen-containing heterocycles.
Reduction: Primary and secondary amines.
Substitution: Substituted aziridines with various functional groups.
科学的研究の応用
(2S,3R)-2-phenyl-3-propan-2-ylaziridine has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as an intermediate in the synthesis of biologically active compounds, including pharmaceuticals.
Industry: Utilized in the production of fine chemicals and agrochemicals.
作用機序
The mechanism of action of (2S,3R)-2-phenyl-3-propan-2-ylaziridine involves its interaction with various molecular targets, including enzymes and receptors. The aziridine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the inhibition or activation of specific biochemical pathways .
類似化合物との比較
Similar Compounds
(2S,3R)-3-phenyl-2-propan-2-ylaziridine: Similar structure but different substitution pattern.
(2S,3R)-2-phenyl-3-methylaziridine: Similar structure with a methyl group instead of a propan-2-yl group.
(2S,3R)-2-phenyl-3-ethylaziridine: Similar structure with an ethyl group instead of a propan-2-yl group.
Uniqueness
(2S,3R)-2-phenyl-3-propan-2-ylaziridine is unique due to its specific chiral configuration and the presence of the propan-2-yl group, which imparts distinct steric and electronic properties. These properties make it a valuable intermediate in asymmetric synthesis and a useful tool in the development of chiral pharmaceuticals .
特性
分子式 |
C11H15N |
|---|---|
分子量 |
161.24 g/mol |
IUPAC名 |
(2S,3R)-2-phenyl-3-propan-2-ylaziridine |
InChI |
InChI=1S/C11H15N/c1-8(2)10-11(12-10)9-6-4-3-5-7-9/h3-8,10-12H,1-2H3/t10-,11+/m1/s1 |
InChIキー |
FBPLCKGWKGGAQI-MNOVXSKESA-N |
異性体SMILES |
CC(C)[C@@H]1[C@@H](N1)C2=CC=CC=C2 |
正規SMILES |
CC(C)C1C(N1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


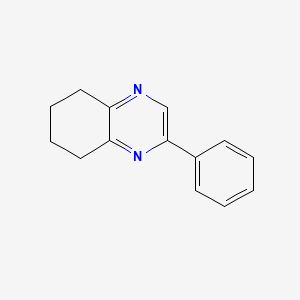
![2,7,7-Trimethylbicyclo[3.1.1]hept-1(6)-en-2-ol](/img/structure/B14259214.png)

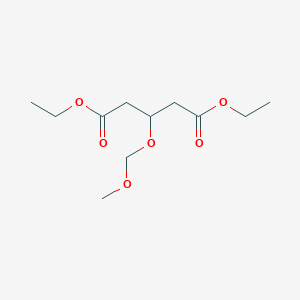
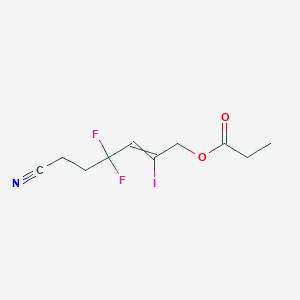
![1,1',1'',1'''-{1,2-Phenylenebis[(ethene-2,1-diyl)-4,1-phenyleneethene-2,1,1-triyl]}tetrabenzene](/img/structure/B14259248.png)
